molecular formula C10H10F2O4 B12440644 3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid

3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid

Cat. No.: B12440644
M. Wt: 232.18 g/mol
InChI Key: XUWAYAHYIMEWTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid is a synthetic compound characterized by its unique chemical structure, which includes two fluorine atoms, a hydroxyl group, and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal and hydrogen gas . Another approach involves the use of boron reagents in Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic reduction processes or advanced coupling reactions, ensuring high yield and purity. The choice of method depends on the desired scale, cost, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl group or alter the fluorine atoms.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Palladium on charcoal and hydrogen gas are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution can introduce new functional groups into the molecule.

Scientific Research Applications

3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets. The hydroxyl and methoxyphenyl groups allow it to form hydrogen bonds and hydrophobic interactions with proteins and enzymes, influencing their activity. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies .

Comparison with Similar Compounds

Uniqueness: 3,3-Difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid stands out due to its dual fluorine atoms, which confer unique chemical properties, such as increased stability and reactivity. This makes it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.

Properties

Molecular Formula

C10H10F2O4

Molecular Weight

232.18 g/mol

IUPAC Name

3,3-difluoro-2-hydroxy-2-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H10F2O4/c1-16-7-4-2-3-6(5-7)10(15,8(11)12)9(13)14/h2-5,8,15H,1H3,(H,13,14)

InChI Key

XUWAYAHYIMEWTC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C(F)F)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.